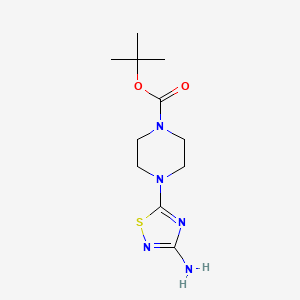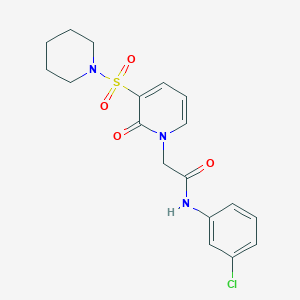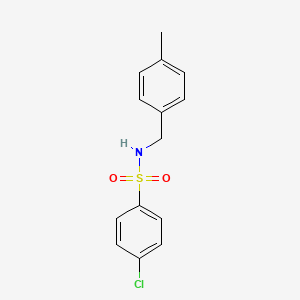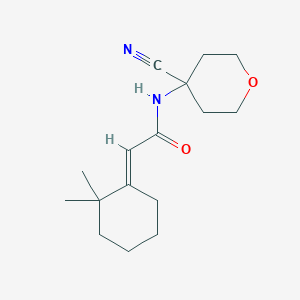![molecular formula C19H21N3OS B2877006 2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 896678-50-5](/img/structure/B2877006.png)
2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are a core structural motif present in a wide range of natural products and have a wide range of medicinal and biological properties, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with various compounds . The structures of the newly synthesized compounds are usually elucidated based on elemental analysis, spectral data, and alternative synthetic routes .Molecular Structure Analysis
Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can be complex and varied, often involving multiple steps and various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary greatly depending on the specific compound. For example, some thiazole derivatives have been found to be crystalline and colorless in nature .科学的研究の応用
Anticancer Research
Thiazole derivatives have been studied for their potential as anticancer agents. The structural motif of thiazole is present in various natural products and has shown efficacy against cancer cell lines. For instance, certain thiazole derivatives have been evaluated for their antitumor activity against the MCF-7 breast cancer cell line, showing promising results . The compound could be synthesized and tested for similar anticancer properties, potentially leading to new therapeutic agents.
Antibacterial and Antifungal Applications
Thiazoles are known for their antibacterial and antifungal properties. They serve as core structures in several antimicrobial drugs such as sulfathiazole. Research into the antibacterial and antifungal efficacy of new thiazole derivatives could lead to the development of novel treatments for infections, especially those resistant to current medications .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of thiazole compounds make them candidates for the development of new pain relief drugs. They can act as inhibitors of human platelet aggregation factors and urokinase, which are involved in the inflammatory process . Investigating these properties in the given compound could contribute to the creation of new anti-inflammatory and pain management medications.
Neuroprotective Properties
Thiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They play a role in the synthesis of neurotransmitters and have been linked to the functioning of the nervous system. The compound’s potential as a neuroprotective agent could be explored, possibly aiding in the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Antiviral and Antiretroviral Activity
Thiazole derivatives have been used in antiviral and antiretroviral drugs, such as Ritonavir, which is used in HIV treatment. The exploration of the compound’s antiviral properties could lead to the development of new drugs to combat viral infections, including HIV .
Cardiovascular Research
Some thiazole derivatives have shown activity as fibrinogen receptor antagonists with antithrombotic activity. This makes them interesting candidates for cardiovascular research, particularly in the development of drugs to prevent blood clots. The compound’s potential in this field could be investigated, which may result in new treatments for cardiovascular diseases .
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse medicinal and biological properties .
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
将来の方向性
特性
IUPAC Name |
2-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-4-13(5-2)17(23)21-15-9-8-14(11-12(15)3)18-22-16-7-6-10-20-19(16)24-18/h6-11,13H,4-5H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIJSFAYCSJFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2876936.png)



![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2876943.png)
